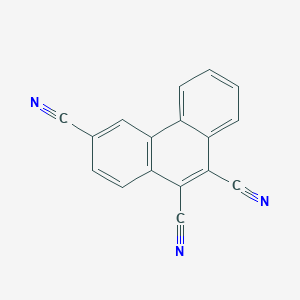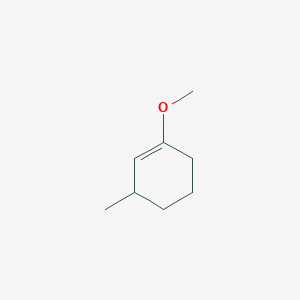![molecular formula C8H14S B14584117 2-Thiabicyclo[3.2.2]nonane CAS No. 61437-37-4](/img/structure/B14584117.png)
2-Thiabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiabicyclo[3.2.2]nonane is a sulfur-containing bicyclic compound with the molecular formula C8H14S. It is characterized by a unique structure that includes a six-membered ring and two seven-membered rings, along with a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiabicyclo[3.2.2]nonane typically involves the formation of the bicyclic structure through cyclization reactions. One common method is the electrolytic decarboxylation of maleic anhydride adducts, which has been used to prepare various bicyclic compounds . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Thiabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of appropriate nucleophiles and electrophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the compound.
Substitution: A wide range of substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-Thiabicyclo[3.2.2]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Thiabicyclo[3.2.2]nonane involves its interaction with molecular targets through its sulfide group. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s unique structure allows it to engage in specific binding interactions, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Bicyclo[3.2.2]nonane: A related compound with a similar bicyclic structure but without the sulfur atom.
3-Azabicyclo[3.2.2]nonane: Contains a nitrogen atom in the bicyclic structure, leading to different chemical properties and applications.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring system, often used in asymmetric catalysis and as an anticancer agent.
Uniqueness: 2-Thiabicyclo[3.2.2]nonane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other bicyclic compounds and makes it a valuable compound for various applications.
Properties
CAS No. |
61437-37-4 |
|---|---|
Molecular Formula |
C8H14S |
Molecular Weight |
142.26 g/mol |
IUPAC Name |
2-thiabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14S/c1-3-8-4-2-7(1)5-6-9-8/h7-8H,1-6H2 |
InChI Key |
IBGDHKUXWYZSEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



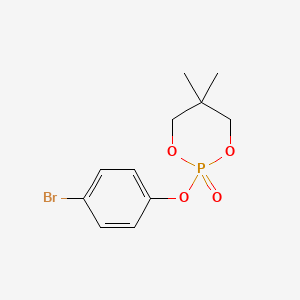
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
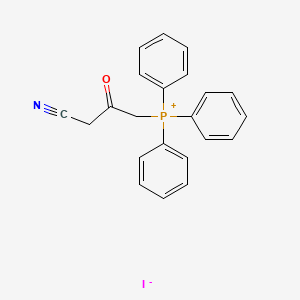
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584072.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
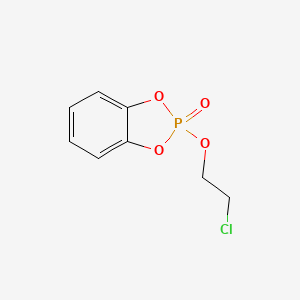

![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
